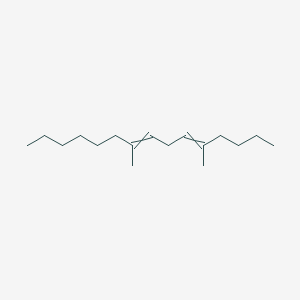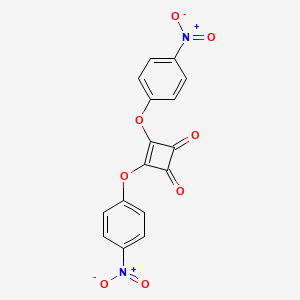
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione: is a chemical compound known for its unique structure and properties It features a cyclobutene ring substituted with two nitrophenoxy groups at the 3 and 4 positions and two carbonyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dihydroxycyclobut-3-ene-1,2-dione with 4-nitrophenol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenoxy groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring, leading to ring-opening or formation of more oxidized species.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino derivatives: from the reduction of nitro groups.
Substituted cyclobutene derivatives: from nucleophilic substitution reactions.
Oxidized products: from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers due to its reactive functional groups .
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione involves its reactivity towards nucleophiles and electrophiles. The nitrophenoxy groups can participate in electron-withdrawing interactions, making the cyclobutene ring more susceptible to nucleophilic attack. The carbonyl groups can also engage in various chemical transformations, contributing to the compound’s versatility in synthesis .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxycyclobut-3-ene-1,2-dione:
3,4-Bis(4-aminophenoxy)cyclobut-3-ene-1,2-dione: A reduced form with amino groups instead of nitro groups.
Uniqueness: 3,4-Bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both nitrophenoxy and cyclobutene functionalities.
Eigenschaften
CAS-Nummer |
864434-03-7 |
|---|---|
Molekularformel |
C16H8N2O8 |
Molekulargewicht |
356.24 g/mol |
IUPAC-Name |
3,4-bis(4-nitrophenoxy)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H8N2O8/c19-13-14(20)16(26-12-7-3-10(4-8-12)18(23)24)15(13)25-11-5-1-9(2-6-11)17(21)22/h1-8H |
InChI-Schlüssel |
KZDQYKUXKTURRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=O)C2=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


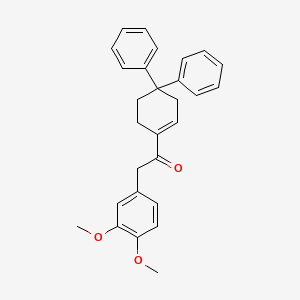
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
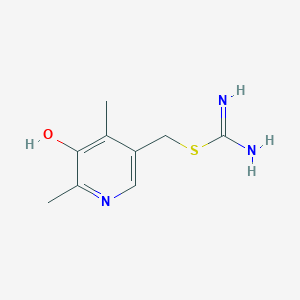
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)
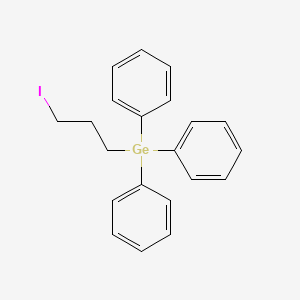

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)



